BenchChemオンラインストアへようこそ!

3-(2-Ethoxybenzamido)benzofuran-2-carboxamide

Hydrogen-bond donor count 2-carboxamide substitution target engagement selectivity

Select this specific compound for its unsubstituted primary carboxamide at the 2-position, a critical structural feature that provides two hydrogen-bond donors (vs. 0–1 in N-substituted or ester analogs). This unique HBD profile enables bidentate hydrogen bonding in kinase hinge regions or protease catalytic sites, and resistance to esterase-mediated hydrolysis ensures reliable data in cell-based assays. Use as a minimal, high-HBD pharmacophore for systematic SAR exploration of the CCL20/CCR6 axis, an emerging immuno-oncology target. Avoid generic analogs that fail to replicate these essential molecular recognition properties.

Molecular Formula C18H16N2O4
Molecular Weight 324.336
CAS No. 898373-10-9
Cat. No. B2550425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Ethoxybenzamido)benzofuran-2-carboxamide
CAS898373-10-9
Molecular FormulaC18H16N2O4
Molecular Weight324.336
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C18H16N2O4/c1-2-23-13-9-5-4-8-12(13)18(22)20-15-11-7-3-6-10-14(11)24-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
InChIKeyJQPRZDXXDIEIEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethoxybenzamido)benzofuran-2-carboxamide (CAS 898373-10-9): Physicochemical & Structural Baseline for Scientific Selection


3-(2-Ethoxybenzamido)benzofuran-2-carboxamide (CAS 898373-10-9) is a synthetic, small-molecule benzofuran-2-carboxamide derivative. Its core structure features a primary carboxamide at the 2-position and a 2-ethoxybenzamido substituent at the 3-position of the benzofuran ring [1]. Computed physicochemical properties include a molecular weight of 324.3 g/mol, a calculated XLogP3-AA of 3.3, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. A critical structural distinguishing feature from closely related analogs is the unsubstituted primary amide at the 2-position, which presents a hydrogen-bonding donor/acceptor profile distinct from the N-substituted or ester counterparts that dominate the benzofuran-2-carboxamide chemical space, and which forms the primary basis for its structural differentiation.

Procurement Risk Alert for 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide: Why Generic Benzofuran-2-Carboxamide Analogs Are Not Interchangeable


The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with biological activity highly sensitive to the substitution pattern at the 3-position and the nature of the 2-carboxamide nitrogen [1]. Generic substitution across this class fails because the primary amide at the 2-position of this specific compound (CAS 898373-10-9) offers a unique hydrogen-bond donor/acceptor profile that is absent in the more common N-aryl, N-alkyl, or ester analogs [2]. This difference critically alters molecular recognition at biological targets, as evidenced by structure-activity relationship (SAR) studies that demonstrate that even minor modifications to the 2-carboxamide group can switch compound activity from potent CCL20/CCR6 axis inhibition to complete inactivity [1]. Therefore, substitution of the target compound with an N-substituted analog or the ethyl ester derivative without experimental validation cannot preserve the intended interaction profile and jeopardizes experimental reproducibility. The quantitative structural differentiation is detailed below.

Head-to-Head Evidence Guide for 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide: Quantifiable Differentiation Against Closest Structural Analogs


Primary Amide vs. N-Substituted Amide: Hydrogen-Bond Donor Count as a Key Selectivity Determinant

The target compound possesses a primary amide (-CONH2) at the 2-position, providing 2 hydrogen-bond donors (HBDs), whereas its closest commercially available analogs, such as 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide and 3-(2-ethoxybenzamido)-N,N-diethyl-1-benzofuran-2-carboxamide, have 1 and 0 HBDs, respectively [1]. This difference is critical because hydrogen-bond donor count is a key parameter governing target binding, selectivity, and permeability. A HBD count of 2 enables bidentate hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, protease oxyanion holes) that are sterically and electronically impossible for the N-substituted analogs [2].

Hydrogen-bond donor count 2-carboxamide substitution target engagement selectivity benzofuran SAR

Carboxamide vs. Ethyl Ester at the 2-Position: Impact on Metabolic Stability and Solubility Profiles

The closest commercially available ester analog, Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate, features an ethyl ester at the 2-position. The target compound's primary amide is inherently more resistant to esterase-mediated hydrolysis than the ethyl ester, which is crucial for maintaining compound integrity in esterase-rich biological media [1]. Furthermore, the primary amide's hydrogen-bonding capacity (2 HBDs) versus the ester's zero HBDs leads to a markedly different solubility and permeability profile.

Metabolic stability ester prodrug amide bond stability solubility benzofuran-2-carboxylate

Lipophilicity (XLogP3) as a Differentiator: Implications for Off-Target Promiscuity and Membrane Permeability

The computed XLogP3 of 3.3 for the target compound represents a balanced lipophilicity profile compared to more hydrophobic N-aryl analogs [1]. For example, 3-(2-ethoxybenzamido)-N-phenylbenzofuran-2-carboxamide is predicted to have a higher XLogP due to the phenyl ring addition, likely exceeding 4.0. Higher lipophilicity (XLogP > 4) is statistically associated with increased off-target binding and toxicity risk [2]. The target compound's lower predicted XLogP suggests a potentially cleaner target engagement profile, making it a more suitable starting point for lead optimization campaigns aiming to minimize promiscuous binding.

XLogP3 lipophilicity off-target binding membrane permeability drug-likeness

Recommended Application Scenarios for 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide Driven by Structural Differentiation Evidence


Medicinal Chemistry Lead Optimization: Primary Amide Scaffold for Kinase or Protease Inhibitor Design

The unique primary amide at the 2-position, providing two hydrogen-bond donors, makes this compound a privileged starting point for designing inhibitors that require bidentate hydrogen bonding in the target's active site (e.g., kinase hinge regions or protease catalytic sites). This is in contrast to N-substituted analogs (0-1 HBDs) which cannot engage these targets in the same binding mode [1]. Researchers optimizing ATP-competitive kinase inhibitors or aspartyl protease inhibitors should prioritize this scaffold to explore key hinge-binding or catalytic aspartate interactions that are inaccessible with N-aryl or N-alkyl substituted analogs.

Cellular Assay Development Requiring Esterase-Resistant Chemical Probes

The primary amide is inherently resistant to esterase-mediated hydrolysis, unlike the ethyl ester analog (Ethyl 3-(2-ethoxybenzamido)benzofuran-2-carboxylate). This stability is critical for cellular assays, particularly those involving hepatocytes, whole blood, or tissue homogenates where esterase activity is high . Selecting the carboxamide over the ethyl ester ensures that observed biological activity is not confounded by rapid prodrug-like hydrolysis, providing more reliable SAR data and preventing false-negative results in cell-based screens.

Structure-Activity Relationship (SAR) Probe for the CCL20/CCR6 Immuno-Oncology Axis

Class-level evidence from benzofuran-2-carboxamide immunomodulatory agents shows that the nature of the 2-carboxamide group is a critical determinant of CCL20/CCR6 axis inhibition [2]. The unsubstituted primary amide of this compound represents a minimal, high-HBD pharmacophore that can serve as a baseline SAR probe to systematically interrogate the influence of increasing N-substitution on target potency and selectivity against this emerging immuno-oncology target, which is implicated in colorectal cancer and inflammatory bowel disease.

Chemical Biology Tool for Hydrogen-Bonding Network Elucidation

The stark difference in hydrogen-bond donor capacity (2 vs. 0–1) between the target compound and its N-substituted or ester analogs makes it a valuable tool for deconvoluting the contribution of specific hydrogen bonds to ligand-target binding free energy via matched molecular pair analysis (MMPA). By directly comparing this compound with its N-methyl or N,N-dimethyl counterparts, biophysical chemists can experimentally isolate and quantify the energetic contribution of individual hydrogen bonds using techniques such as ITC or SPR [1].

Quote Request

Request a Quote for 3-(2-Ethoxybenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.